4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c13-8-5-11(18-7-8)12(17)15-9-2-4-16-10(6-9)1-3-14-16/h1-7H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZHSLAZSALIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Amidation-Based Coupling Reactions
The most widely reported method for synthesizing 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide involves a two-step process: (1) preparation of the pyrazolo[1,5-a]pyridine-5-amine intermediate and (2) coupling with 4-bromothiophene-2-carboxylic acid via amidation.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-5-amine
Pyrazolo[1,5-a]pyridine derivatives are typically synthesized through cyclocondensation reactions. For example, β-enaminones or 1,3-biselectrophilic compounds react with 3-aminopyrazoles under acidic or basic conditions to form the fused heterocycle. A scalable approach involves the [4 + 2] cycloaddition of $$ N $$-propargylic sulfonylhydrazones with sulfonyl azides, followed by intramolecular Diels–Alder reactions to yield the pyrazolo[1,5-a]pyridine core.
Step 2: Carboxamide Formation
The carboxylic acid (4-bromothiophene-2-carboxylic acid) is activated using coupling reagents such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). Reaction with pyrazolo[1,5-a]pyridine-5-amine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C yields the target compound with reported yields of 74–83%.
Optimization Insights :
Cross-Dehydrogenative Coupling (CDC) Approaches
An alternative route employs cross-dehydrogenative coupling (CDC) between prefunctionalized pyrazolo[1,5-a]pyridines and bromothiophene derivatives. For instance, Behbehani and Ibrahim demonstrated that acetic acid and molecular oxygen ($$ \text{O}_2 $$) promote CDC reactions between $$ N $$-amino-2-iminopyridines and β-ketoesters, yielding pyrazolo[1,5-a]pyridines in 60–94% yields.
Key Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (6 equiv) |
| Atmosphere | $$ \text{O}_2 $$ (1 atm) |
| Temperature | 130°C |
| Reaction Time | 18 hours |
This method avoids stoichiometric metal catalysts, enhancing sustainability, but requires careful control of acetic acid loading to prevent triazolo byproduct formation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Characterization and Analytical Validation
Spectroscopic Analysis
- NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm regiochemistry and purity. The pyrazolo[1,5-a]pyridine proton resonances appear as distinct doublets at δ 7.8–8.2 ppm, while the thiophene protons resonate at δ 7.1–7.5 ppm.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 322.18 (M+H).
X-ray Crystallography
Single-crystal X-ray diffraction of related pyrazolo[1,5-a]pyridine derivatives reveals planar geometries with intermolecular hydrogen bonding between the carboxamide and pyridine nitrogen.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Scientific Research Applications
4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, as a pyrazolo[1,5-a]pyridine derivative, is used in scientific fields such as:
- Medicinal Chemistry Pyrazolo[1,5-a]pyridine derivatives are examined for their potential as therapeutic agents, with an emphasis on enhancing efficacy and reducing toxicity through structural optimization.
- Drug Discovery These compounds are potential scaffolds in drug discovery, with various reviews detailing their synthesis and derivatization . Their biocompatibility and lower toxicity levels make them attractive for drug development .
- Chemical Reactions The compound can participate in chemical reactions that are significant for functionalization and the creation of analogs with enhanced biological activity.
Characteristics
This compound can be classified as an N-heterocyclic compound because nitrogen atoms are present in its structure. It is also categorized under carboxamides , which are organic compounds containing a carbonyl group attached to a nitrogen atom.
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Amine Substituents
The choice of the amine substituent significantly impacts physicochemical and biological properties:
- Pyrazine Derivatives :
- Example: 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (compound 3 in ).
- The pyrazine ring is a planar, electron-deficient heterocycle, leading to distinct HOMO-LUMO gaps (e.g., compound 4i: HOMO = -3.88 eV) and lower hyperpolarizability compared to bicyclic systems .
- Synthesis yields via TiCl4-mediated condensation are high (75%), but Suzuki coupling yields vary (37–72%) .
Pyridine Derivatives :
- Pyrazole Derivatives: Example: 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide ().
Electronic and Structural Properties
- HOMO-LUMO Gaps: Pyrazolo[1,5-a]pyridine’s fused bicyclic system increases conjugation, likely reducing the HOMO-LUMO gap compared to pyrazine analogs (e.g., compound 4l: hyperpolarizability = 8583.80 Hartrees) .
- Pyridine derivatives (e.g., ) may balance hydrophobicity with basic nitrogen .
Data Tables
Table 1. Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Findings and Challenges
- Advantages of Pyrazolo[1,5-a]pyridine :
Enhanced rigidity and electronic conjugation improve NLO properties and target binding . - Challenges : Synthesis of pyrazolo[1,5-a]pyridin-5-amine may require specialized routes (e.g., cycloadditions in ) . Bromine’s steric effects could hinder coupling reactions.
Biological Activity
4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core linked to a thiophene ring and a carboxamide functional group. This structural arrangement is significant for its biological interactions and pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the Ras oncogene pathway and Na+/K(+)-ATPase activity. In particular, this compound may exhibit similar mechanisms due to its structural similarities with other active compounds .
Enzymatic Inhibition
Research indicates that pyrazolo[1,5-a]pyridine compounds can act as inhibitors of various enzymes, including those involved in inflammatory processes.
- Example : A study on related compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for these inhibitors were reported to be comparable to standard anti-inflammatory drugs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives:
-
In Vitro Studies :
- A study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition compared to untreated controls .
- Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives, revealing their potential as therapeutic agents against conditions like arthritis and cancer-related inflammation .
- In Vivo Studies :
Data Summary
The following table summarizes key findings related to the biological activities of this compound and similar compounds:
Q & A
Basic Questions
Q. What are the key structural features of 4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, and how do they influence its biological activity?
- Answer : The compound features a brominated thiophene ring, a pyrazolo[1,5-a]pyridine heterocycle, and a carboxamide linker. The bromine atom enhances electrophilic reactivity and binding to hydrophobic pockets in biological targets. The pyrazolo[1,5-a]pyridine scaffold contributes to π-π stacking interactions, while the carboxamide group facilitates hydrogen bonding with amino acid residues. These structural elements collectively enable interactions with enzymes or receptors, as seen in analogs with anticancer and kinase-inhibitory activities .
Q. What synthetic methodologies are typically employed to prepare this compound?
- Answer : Synthesis involves multi-step procedures, including:
- Step 1 : Condensation of pyrazolo[1,5-a]pyridin-5-amine with 4-bromothiophene-2-carboxylic acid derivatives under basic conditions (e.g., triethylamine or pyridine) via an addition-elimination mechanism.
- Step 2 : Purification using recrystallization or column chromatography to isolate the carboxamide product.
Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the integration of protons in the thiophene, pyrazolo[1,5-a]pyridine, and carboxamide groups.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
- Answer : Design of Experiments (DoE) methodologies, such as factorial or response surface designs, are critical. For example:
- Variables : Temperature, solvent polarity, catalyst concentration, and reaction time.
- Response Metrics : Yield, purity, and reaction efficiency.
Statistical analysis (e.g., ANOVA) identifies significant factors. A study on pyrazolo-pyrimidine synthesis demonstrated that optimizing solvent choice (e.g., DMF vs. THF) improved yields by 20–30% .
Q. What strategies resolve contradictions in biological activity data among structural analogs?
- Answer : Discrepancies arise from subtle structural variations. Recommended approaches:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., bromine vs. chlorine, trifluoromethyl vs. methyl).
- Computational Docking : Predict binding modes using molecular dynamics simulations.
For instance, replacing the thiophene with a phenyl group in analogs reduced kinase inhibition but enhanced antimicrobial activity, highlighting target specificity .
Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- Answer :
- ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability.
- Quantum Chemical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
A study on pyrazolo[1,5-a]pyrimidines used density functional theory (DFT) to correlate trifluoromethyl group orientation with bioactivity, informing synthetic prioritization .
Q. What experimental controls are critical when evaluating this compound’s biological activity?
- Answer :
- Positive/Negative Controls : Use established inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls.
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to calculate IC50 values accurately.
- Counter-Screening : Test against off-target proteins to confirm selectivity.
Inconsistent cytotoxicity data in pyrazolo derivatives were resolved by standardizing cell viability assays (e.g., MTT vs. ATP-based luminescence) .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and slow addition of reagents to minimize side reactions .
- Characterization : Use tandem LC-MS for real-time purity assessment during purification .
- Biological Assays : Include orthogonal assays (e.g., fluorescence polarization + SPR) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
